

# TcSir2rp1 vs TcSir2rp3 inhibition by anacardic acids

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**Compound Focus:** 2-Hydroxy-6-(8Z,11Z)-8,11,14-pentadecatrien-1-ylbenzoic acid

CAS No.: 103904-73-0

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## Quantitative Comparison of Sirtuin Inhibition

The table below summarizes the experimental half-maximal effective concentration (EC<sub>50</sub>) data for compounds isolated from cashew nut shells against *T. cruzi* sirtuins and parasite forms [1] [2].

Compound Name	Class	TcSir2rp1 Inhibition (IC <sub>50</sub> or Activity)	TcSir2rp3 Inhibition (IC <sub>50</sub> or Activity)	Anti-Trypomastigote Activity (EC <sub>50</sub> , μM)	Anti-Amastigote Activity (EC <sub>50</sub> , μM)
Anacardic Acid (Diene) (5)	Anacardic Acid	Inhibited	Inhibited	Data not fully shown in results	Data not fully shown in results
Anacardic Acid (Monoene) (6)	Anacardic Acid	Inhibited	Inhibited	Data not fully shown in results	Data not fully shown in results
Cardol (Diene) (2)	Cardol	Inhibited (31.40 μM)	Not Active	12.25 μM	14.70 μM

Compound Name	Class	TcSir2rp1 Inhibition (IC <sub>50</sub> or Activity)	TcSir2rp3 Inhibition (IC <sub>50</sub> or Activity)	Anti-Trypomastigote Activity (EC <sub>50</sub> , μM)	Anti-Amastigote Activity (EC <sub>50</sub> , μM)
Cardol (Triene) (1)	Cardol	Not Active	Not Active	23.36 μM	11.75 μM
Cardanol (Monoene) (4)	Cardanol	Not Active	Not Active	Data not fully shown in results	Data not fully shown in results

### Key Findings from the Data [1] [2]:

- Anacardic Acids are Broad Inhibitors:** Both tested anacardic acids (Compounds 5 and 6) inhibited both TcSir2rp1 and TcSir2rp3, demonstrating a non-selective sirtuin inhibitory profile.
- Cardol (Diene) is a Selective Inhibitor:** Compound 2 inhibited **only TcSir2rp1** (with an IC<sub>50</sub> of 31.40 μM) and was inactive against TcSir2rp3, indicating selectivity between the two parasitic sirtuins.
- Potent Anti-Parasitic Activity:** Cardol (Diene) (2) showed the most potent activity against the trypomastigote form of the parasite, with an EC<sub>50</sub> of 12.25 μM, a potency similar to the standard drug benznidazole [1].
- Non-Sirtuin Mechanisms:** Some compounds, like Cardol (Triene) (1) and Cardanol (Monoene) (4), exhibited anti-*T. cruzi* effects despite being inactive against the sirtuin targets, suggesting they may act through other mechanisms within the parasite [1].

## Experimental Protocol Overview

The key experiments providing the above data were conducted as follows [1] [2]:

### 1. Protein Production and Assay Validation

- Gene Cloning and Protein Expression:** The genes for TcSir2rp1 and TcSir2rp3 were amplified from the *T. cruzi* Y strain genome and cloned into a pET-28a vector. The recombinant proteins were expressed in *E. coli* and purified using affinity chromatography.
- Enzymatic Activity Confirmation:** Deacetylase activity of the purified recombinant sirtuins was confirmed using a fluorogenic assay. The reaction required the co-factor NAD<sup>+</sup>, verifying that the enzymes were functional, NAD<sup>+</sup>-dependent class III deacetylases.

## 2. Compound Isolation from \*Anacardium occidentale\*

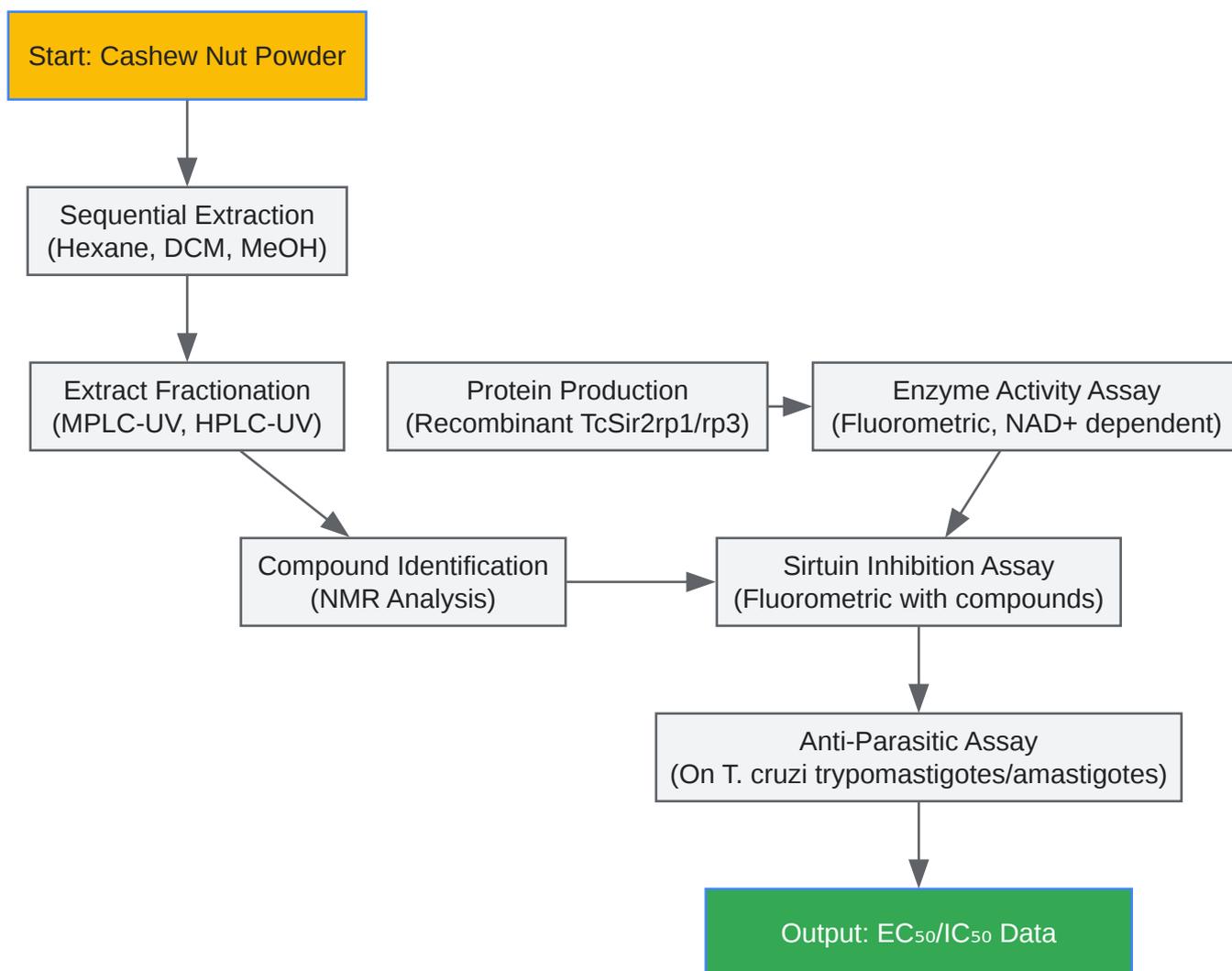
- **Extraction and Purification:** Powdered cashew nut material was sequentially extracted with hexane, dichloromethane, and methanol. The dichloromethane extract, rich in the target phenolic lipids, was further purified using Medium-Pressure Liquid Chromatography (MPLC-UV) and semi-preparative HPLC-UV.
- **Compound Identification:** The isolated compounds were identified as derivatives of anacardic acid, cardol, and cardanol using NMR spectroscopy and by comparing the data to existing literature.

## 3. Sirtuin Inhibition and Anti-Parasitic Assays

- **In Vitro Sirtuin Inhibition Assay:** The inhibitory effect of the isolated compounds on recombinant TcSir2rp1 and TcSir2rp3 activity was measured using the fluorometric deacetylase assay. The decrease in fluorescence signal indicated inhibition of enzyme activity.
- **Anti-*T. cruzi* Activity Assay:** The effects of the compounds on the parasite itself were evaluated in vitro on trypomastigote and amastigote forms. The EC<sub>50</sub> values (concentration that reduces parasite viability by 50%) were determined.

# Experimental Workflow and Mechanism

The following diagram illustrates the key steps from compound isolation to the determination of their biological activity, as described in the experimental protocols.



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## Key Insights for Researchers

- **Target Engagement versus Phenotypic Outcome:** The most potent sirtuin inhibitor, Cardol (Diene), was also effective against the whole parasite. However, the anti-parasitic activity of other compounds that did not inhibit the sirtuins indicates that the observed phenotypic effect is not exclusively mediated by sirtuin inhibition and suggests the presence of other mechanisms of action or potential off-target effects [1]. This highlights the complexity of using natural products in drug discovery.
- **Structural Basis for Selectivity:** Computational (in silico) studies have previously suggested that anacardic acid derivatives could interact with both TcSir2rp1 and TcSir2rp3 [3]. The experimental data confirms this prediction. The selectivity of Cardol (Diene) for TcSir2rp1 suggests that despite structural similarities, key differences exist in the catalytic pockets of the two sirtuins that can be exploited for selective drug design [1] [3].

- **Therapeutic Potential:** Sirtuins in *T. cruzi* regulate vital processes such as DNA repair, growth, and differentiation. Their inhibition has been shown to cause morphological alterations and growth arrest in the parasite, validating them as attractive anti-parasitic drug targets [1] [3]. Compounds from *Anacardium occidentale*, particularly anacardic acids and cardols, represent promising starting points for developing new anti-Chagas agents.

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## References

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